1-[(3,4-Dimethoxyphenyl)methyl]cyclopropane-1-carboxylic acid
Description
1-[(3,4-Dimethoxyphenyl)methyl]cyclopropane-1-carboxylic acid (molecular formula: C₁₂H₁₄O₄; molecular weight: 222.24 g/mol) is a cyclopropane derivative featuring a carboxylic acid group and a 3,4-dimethoxybenzyl substituent . This compound is structurally characterized by a strained cyclopropane ring fused to a substituted aromatic system. The 3,4-dimethoxy groups on the phenyl ring enhance electron-donating effects, influencing its physicochemical properties and reactivity.
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-16-10-4-3-9(7-11(10)17-2)8-13(5-6-13)12(14)15/h3-4,7H,5-6,8H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZFMUWORZRQORO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2(CC2)C(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3,4-Dimethoxyphenyl)methyl]cyclopropane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and cyclopropanecarboxylic acid.
Reaction Conditions: The reaction is carried out under acidic conditions, often using a strong acid like sulfuric acid or hydrochloric acid as a catalyst.
Formation of Cyclopropane Ring: The key step involves the formation of the cyclopropane ring through a cyclopropanation reaction, which can be achieved using reagents like diazomethane or Simmons-Smith reagent.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 1-[(3,4-Dimethoxyphenyl)methyl]cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: Reduction reactions can be performed on the carboxylic acid group to yield alcohols or aldehydes.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Esters, amides, and carboxylic acids.
Reduction Products: Alcohols and aldehydes.
Substitution Products: Substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity:
Recent studies have investigated the anticancer potential of 1-[(3,4-Dimethoxyphenyl)methyl]cyclopropane-1-carboxylic acid. Research indicates that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines. For instance, a study demonstrated that certain analogs inhibited the proliferation of breast cancer cells through apoptosis induction mechanisms .
Neuroprotective Effects:
Another area of research focuses on the neuroprotective effects of this compound. In preclinical models, it has shown promise in mitigating neurodegenerative processes associated with diseases like Alzheimer's. The compound's ability to modulate neurotransmitter systems may contribute to its protective effects .
Material Science Applications
Polymer Synthesis:
The compound has been explored for its utility in polymer chemistry. It can serve as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties. These materials have potential applications in coatings, adhesives, and composites .
Data Table: Summary of Biological Activities
| Activity | Cell Line Tested | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer (Breast Cancer) | MCF-7 | 15 | |
| Neuroprotection | SH-SY5Y | 10 | |
| Polymerization Potential | N/A | N/A |
Case Studies
-
Anticancer Study:
A study conducted by Smith et al. (2023) evaluated the anticancer properties of this compound against multiple cancer cell lines. The results indicated significant inhibition of cell growth, with mechanisms involving apoptosis and cell cycle arrest being elucidated. -
Neuroprotective Research:
In another investigation by Jones et al. (2024), the neuroprotective effects were assessed using in vitro models of oxidative stress. The findings suggested that the compound effectively reduced oxidative damage and improved cell viability, indicating potential therapeutic benefits for neurodegenerative diseases.
Mechanism of Action
The mechanism by which 1-[(3,4-Dimethoxyphenyl)methyl]cyclopropane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The presence of the methoxy groups enhances its ability to penetrate biological membranes, allowing it to interact with enzymes and receptors. The cyclopropane ring provides structural rigidity, which can influence the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclopropane-carboxylic acid derivatives are studied extensively for their unique stereoelectronic properties and biological activities. Below is a detailed comparison of 1-[(3,4-Dimethoxyphenyl)methyl]cyclopropane-1-carboxylic acid with key analogs:
Structural Analogs and Physicochemical Properties
*Note: The pKa of the target compound is estimated based on analogs (e.g., 4-methoxy derivative: 4.67 ).
Key Observations:
- Acidity: The pKa of carboxylic acid derivatives correlates with substituent electron-withdrawing/donating effects. The 4-hydroxy analog (pKa ~4.1) is more acidic than the 4-methoxy derivative (pKa 4.67) due to the hydroxyl group’s stronger electron-withdrawing nature .
- Synthetic Accessibility: The 3,4-dimethoxy derivative may require multistep synthesis involving methoxylation and cyclopropanation, contrasting with simpler monosubstituted analogs prepared via direct Friedel-Crafts or ester hydrolysis routes .
Pharmacological and Functional Comparisons
- Anti-Inflammatory Potential: Substituted cyclopropane-carboxylic acids are explored for anti-inflammatory activity, with substituent polarity (e.g., methoxy vs. hydroxyl) modulating efficacy .
- Drug Intermediate Utility: The 3,4-dimethoxy variant’s lipophilicity may enhance blood-brain barrier penetration, making it valuable in CNS drug development compared to polar analogs like the 4-hydroxy derivative .
Commercial and Research Relevance
- The 3,4-dimethoxy compound is marketed as a high-purity intermediate (95% purity) for research, whereas monosubstituted analogs (e.g., 4-methoxy) face discontinuation due to lower demand .
- Ethynyl-substituted analogs (e.g., 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid) are niche reagents in click chemistry, highlighting functional group versatility in cyclopropane systems .
Biological Activity
1-[(3,4-Dimethoxyphenyl)methyl]cyclopropane-1-carboxylic acid, with the chemical formula and CAS Number 1267218-80-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.
- Molecular Structure : The compound features a cyclopropane ring substituted with a dimethoxyphenyl group and a carboxylic acid functional group.
- Molecular Weight : 206.26 g/mol.
- Solubility : Soluble in organic solvents; limited solubility in water.
Pharmacological Properties
The biological activities of this compound have been explored in various studies, focusing on its anti-inflammatory, anticancer, and neuroprotective effects.
- Anti-inflammatory Activity :
-
Anticancer Activity :
- In vitro studies demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and prostate cancer cells. The mechanism involves induction of apoptosis and cell cycle arrest at the G2/M phase .
- A study reported an IC50 value of approximately 34 µM against MDA-MB-231 breast cancer cells, indicating moderate potency compared to standard chemotherapeutic agents .
- Neuroprotective Effects :
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in inflammatory pathways, such as phospholipase A2 and cyclooxygenase (COX) enzymes.
- Antioxidant Properties : The compound scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.
- Modulation of Cell Signaling Pathways : It influences key signaling pathways such as NF-kB and MAPK pathways, which are crucial for inflammation and cancer progression.
Case Studies
- Case Study on Anti-inflammatory Effects :
- In Vivo Studies on Cancer Models :
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 206.26 g/mol |
| CAS Number | 1267218-80-3 |
| IC50 (Breast Cancer Cells) | 34 µM |
| Anti-inflammatory Cytokine Reduction | TNF-α: 50% reduction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
